3-Fluoro-4-iodotoluene 3-Fluoro-4-iodotoluene
Brand Name: Vulcanchem
CAS No.: 452-79-9
VCID: VC2333068
InChI: InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
SMILES: CC1=CC(=C(C=C1)I)F
Molecular Formula: C7H6FI
Molecular Weight: 236.02 g/mol

3-Fluoro-4-iodotoluene

CAS No.: 452-79-9

Cat. No.: VC2333068

Molecular Formula: C7H6FI

Molecular Weight: 236.02 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-iodotoluene - 452-79-9

Specification

CAS No. 452-79-9
Molecular Formula C7H6FI
Molecular Weight 236.02 g/mol
IUPAC Name 2-fluoro-1-iodo-4-methylbenzene
Standard InChI InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Standard InChI Key XVHYSMVSLDIUCM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)I)F
Canonical SMILES CC1=CC(=C(C=C1)I)F

Introduction

Chemical Identity and Nomenclature

3-Fluoro-4-iodotoluene is a halogenated toluene derivative with precise positioning of functional groups. The compound has several naming conventions and identifiers used across chemical databases and literature.

Basic Identification

The compound 3-Fluoro-4-iodotoluene is uniquely identified through several standard chemical identifiers, as detailed in Table 1 below:

ParameterValue
CAS Registry Number452-79-9
Molecular FormulaC₇H₆FI
Molecular Weight236.03 g/mol
MDL NumberMFCD00143162
InChI KeyXVHYSMVSLDIUCM-UHFFFAOYSA-N
PubChem CID2774524

Structural Characteristics

The molecular structure of 3-Fluoro-4-iodotoluene features a toluene backbone with strategically positioned halogen substituents that significantly influence its chemical reactivity.

Molecular Structure

3-Fluoro-4-iodotoluene has a toluene core (methylbenzene) with a fluorine atom at position 3 and an iodine atom at position 4 of the benzene ring. The structural formula can be represented using SMILES notation as CC1=CC(=C(C=C1)I)F . The structure contains a total of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 iodine atom, arranged to form a substituted aromatic ring.

Chemical Bonding and Electronic Properties

The compound exhibits interesting electronic properties due to the presence of both fluorine and iodine substituents. Fluorine, being highly electronegative, withdraws electron density through both inductive and resonance effects. The iodine atom, with its large atomic radius and polarizable electron cloud, introduces unique reactivity patterns to the molecule. The methyl group at position 1 serves as a mild electron-donating group, further modifying the electronic distribution within the aromatic system.

Physical Properties

3-Fluoro-4-iodotoluene possesses distinctive physical properties that are important for its handling, storage, and application in laboratory and industrial settings.

General Physical Characteristics

The compound exhibits physical properties typical of halogenated aromatic compounds, as summarized in Table 2:

PropertyValueReference
Physical StateLiquid at room temperature
ColorNot specified in search results-
OdorNot specified in search results-
Density1.803 g/mL at 25°C
Refractive Index1.581
Light SensitivityLight sensitive

Thermodynamic Properties

The thermal behavior of 3-Fluoro-4-iodotoluene is characterized by the following properties:

PropertyValueReference
Boiling Point138-139°C at 9 mmHg
Flash Point92°C (198°F) or 199°F
Melting PointNot specified in search results-

The discrepancy in flash point values (between 92°C/198°F and 199°F) may be due to different measurement methods or experimental conditions used by different sources .

Applications and Research

While the search results don't provide extensive information about specific applications of 3-Fluoro-4-iodotoluene, its structure suggests several potential uses in organic synthesis and research.

Synthetic Applications

As a halogenated aromatic compound, 3-Fluoro-4-iodotoluene likely serves as:

  • A building block in organic synthesis, particularly in coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) where the iodine can act as a leaving group

  • An intermediate in the preparation of more complex fluorinated aromatic compounds

  • A precursor for pharmaceutical or agrochemical synthesis

The presence of both fluorine and iodine provides orthogonal reactivity patterns that can be exploited in selective transformations.

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